molecular formula C20H26O3 B1662495 beta-Estradiol 17-acetate CAS No. 1743-60-8

beta-Estradiol 17-acetate

Cat. No.: B1662495
CAS No.: 1743-60-8
M. Wt: 314.4 g/mol
InChI Key: QAHOQNJVHDHYRN-SLHNCBLASA-N
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Description

Beta-Estradiol 17-acetate: is a synthetic derivative of the naturally occurring hormone estradiol. It is an estrogen ester, specifically the C17β acetate ester of estradiol. This compound is known for its role in hormone replacement therapy and various medical applications due to its estrogenic properties .

Mechanism of Action

Target of Action

Beta-Estradiol 17-acetate, also known as Estradiol 17-acetate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Its primary targets are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor (ER) . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .

Biochemical Pathways

Estradiol influences several biological processes related to cancer malignancy in ER+ breast cancer . It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness . The mitogen-activated protein kinase (MAPK) cascade and the cyclic-AMP-responsive element-binding protein signaling pathway also respond rapidly to Estradiol and have been implicated in its neuroprotective effects .

Pharmacokinetics

Estradiol is commonly synthesized as a pro-drug ester for oral or intramuscular administration due to its low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It is involved in a number of organ functions, significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It also maintains bone homeostasis, and hence is preferred for osteoporosis therapy .

Action Environment

This compound is discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . Its presence in the environment can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution .

Safety and Hazards

Beta-Estradiol 17-acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Beta-Estradiol 17-acetate is significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It maintains bone homeostasis, and hence is preferred for osteoporosis therapy . This indicates that it might have potential applications in treating neurological disorders and bone diseases .

Biochemical Analysis

Biochemical Properties

Beta-Estradiol 17-acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Estradiol 17-acetate can be synthesized through the esterification of beta-estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as liquid chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol 17-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Beta-estradiol and acetic acid.

    Oxidation: Estrone acetate.

    Reduction: Beta-estradiol.

Scientific Research Applications

Beta-Estradiol 17-acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Beta-Estradiol 17-acetate is unique due to its specific esterification at the C17β position, which influences its pharmacokinetics and biological activity. This specific esterification allows for different metabolic pathways and durations of action compared to other estradiol esters .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOQNJVHDHYRN-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938492
Record name Estradiol 17beta-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-60-8
Record name Estradiol, 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Estradiol 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 17beta-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 17-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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